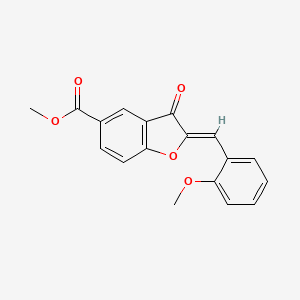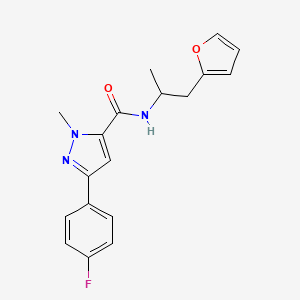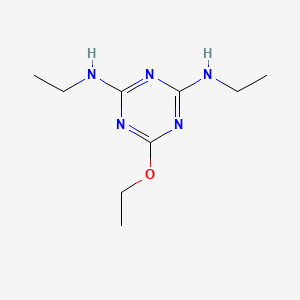![molecular formula C11H13N3O2S B2643945 2-[(Cyanoacetyl)amino]-5-isopropylthiophene-3-carboxamide CAS No. 667414-31-5](/img/structure/B2643945.png)
2-[(Cyanoacetyl)amino]-5-isopropylthiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Cyanoacetyl)amino]-5-isopropylthiophene-3-carboxamide is a compound used for proteomics research . It has a molecular formula of C11H13N3O2S and a molecular weight of 251.31 .
Synthesis Analysis
The synthesis of cyanoacetamides, such as this compound, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . Some methods include stirring without solvent and/or heat, stirring without solvent at steam bath, and fusion .Chemical Reactions Analysis
Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Aplicaciones Científicas De Investigación
Heterocyclic Synthesis with Thiophene-2-Carboxamide
3-Amino-4-cyano-N-phenylaminothiophene-2-carboxamide was synthesized and showed potential as new antibiotic and antibacterial drugs. This research is important in the development of new drugs with antibacterial properties (G. Ahmed, 2007).
Synthesis and Antimicrobial Activity of Schiff Bases
2-Amino-4-(4-acetamido phenyl) Thiophene-3-carboxamide, a derivative, was synthesized and its Schiff bases showed antimicrobial activity. This indicates its potential use in combating microbial infections (M. Arora et al., 2012).
Organocatalyzed Aqueous Conditions in Synthesis
A study demonstrated the efficient room-temperature formation of 2-amino-3-carboxamide derivatives of thiophene, highlighting a method for synthesizing derivatives of thiophene-3-carboxamide under mild conditions (M. S. Abaee et al., 2013).
Versatile Route to 2-Quinoline-3-Carboxamides
Cyanoacetamides were used as starting materials for synthesizing arrays of 2-aminoquinoline-3-carboxamides. This research opens up possibilities for creating a variety of derivatives from cyanoacetamides (Kan Wang et al., 2012).
Synthesis and Analysis of Biologically Active Azomethine Derivatives
Azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide were synthesized and analyzed for potential biological activities, including cytostatic, antitubercular, and anti-inflammatory properties (A. Chiriapkin et al., 2021).
Water Mediated Synthesis and Computational Studies
Synthesized compounds related to thiophene-3-carboxamide showed potential anticancer activity through molecular docking studies, highlighting their role in inhibiting tubulin polymerization (R. Jayarajan et al., 2019).
One-Pot Domino Synthesis of Chromene-Carboxamide Derivatives
Efficient one-pot synthesis methods for 2-amino-3-cyano-4H-chromene-4-carboxamide derivatives were developed, expanding the possibilities for synthesizing various carboxamide derivatives (M. Gyuris et al., 2011).
Three-Component Gewald Reactions with Cyanoacetamides
General protocols for synthesizing 2-aminothiophene-3-carboxamides from cyanoacetamides were described, illustrating a method for creating a variety of thiophene derivatives (Kan Wang et al., 2010).
Propiedades
IUPAC Name |
2-[(2-cyanoacetyl)amino]-5-propan-2-ylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-6(2)8-5-7(10(13)16)11(17-8)14-9(15)3-4-12/h5-6H,3H2,1-2H3,(H2,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKZXXXIKVWYRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(S1)NC(=O)CC#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-4-{octahydro-1H-pyrido[1,2-a]piperazine-2-carbonyl}pyridine](/img/structure/B2643868.png)


![4-({[3-(Trifluoromethyl)phenyl]carbamoyl}methoxy)benzoic acid](/img/structure/B2643872.png)
![N-cyclopentyl-2-fluoro-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2643873.png)
![4-(Dimethylamino)-3-[(4-methylphenyl)sulfanyl]-3-buten-2-one](/img/structure/B2643874.png)

![N-(2-ethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2643877.png)

![3-[[3-(1H-benzimidazol-2-yl)-8-methoxychromen-2-ylidene]amino]benzonitrile](/img/structure/B2643882.png)
![5-phenyl-2-(3,4,5-trimethoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B2643883.png)
